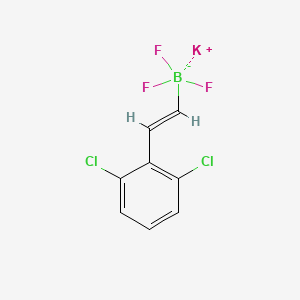
Potassium (E)-(2,6-dichlorostyryl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (E)-(2,6-dichlorostyryl)trifluoroborate is a member of the organotrifluoroborate family, which has gained significant attention in recent years due to its stability and versatility in various chemical reactions. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium (E)-(2,6-dichlorostyryl)trifluoroborate typically involves the reaction of (E)-(2,6-dichlorostyryl)boronic acid with potassium hydrogen fluoride (KHF2). The reaction is carried out under mild conditions, often at room temperature, and results in the formation of the trifluoroborate salt. This method is advantageous due to its simplicity and the stability of the resulting product .
Industrial Production Methods
Industrial production of potassium organotrifluoroborates, including this compound, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Potassium (E)-(2,6-dichlorostyryl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the trifluoroborate with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the products are formed in high yields .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Conditions: Mild temperatures (25-80°C), aqueous or organic solvents (e.g., ethanol, toluene).
Major Products
The major products of these reactions are biaryl or styryl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
Potassium (E)-(2,6-dichlorostyryl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of intermediates for active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, such as polymers and electronic materials, due to its ability to form stable carbon-carbon bonds
Mecanismo De Acción
The mechanism by which potassium (E)-(2,6-dichlorostyryl)trifluoroborate exerts its effects is primarily through its role in the Suzuki-Miyaura cross-coupling reaction. The compound acts as a nucleophilic partner, transferring its styryl group to the palladium catalyst, which then couples with an electrophilic aryl or vinyl halide. This process involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halide bond of the aryl or vinyl halide.
Transmetalation: The styryl group from the trifluoroborate is transferred to the palladium complex.
Reductive Elimination: The coupled product is released, regenerating the palladium catalyst for further cycles
Comparación Con Compuestos Similares
Potassium (E)-(2,6-dichlorostyryl)trifluoroborate can be compared with other potassium organotrifluoroborates, such as:
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium alkyltrifluoroborates
Uniqueness
- Stability : this compound is highly stable under ambient conditions, unlike some boronic acids which can be sensitive to air and moisture .
- Reactivity : It offers unique reactivity in cross-coupling reactions, providing high yields and selectivity for the formation of styryl derivatives .
Conclusion
This compound is a valuable compound in organic synthesis, offering stability and versatility in various chemical reactions. Its applications in scientific research, particularly in the synthesis of complex organic molecules, highlight its importance in both academic and industrial settings.
Propiedades
Fórmula molecular |
C8H5BCl2F3K |
|---|---|
Peso molecular |
278.93 g/mol |
Nombre IUPAC |
potassium;[(E)-2-(2,6-dichlorophenyl)ethenyl]-trifluoroboranuide |
InChI |
InChI=1S/C8H5BCl2F3.K/c10-7-2-1-3-8(11)6(7)4-5-9(12,13)14;/h1-5H;/q-1;+1/b5-4+; |
Clave InChI |
WSCFMCRPJHEFSO-FXRZFVDSSA-N |
SMILES isomérico |
[B-](/C=C/C1=C(C=CC=C1Cl)Cl)(F)(F)F.[K+] |
SMILES canónico |
[B-](C=CC1=C(C=CC=C1Cl)Cl)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13466406.png)
![[8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol](/img/structure/B13466409.png)
![[4-(Phenylamino)phenyl]boronic acid](/img/structure/B13466417.png)
![3-[4-(Methylamino)phenyl]propanoic acid hydrochloride](/img/structure/B13466419.png)
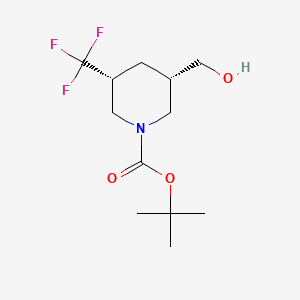
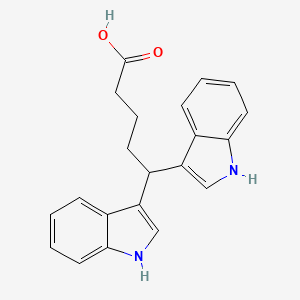
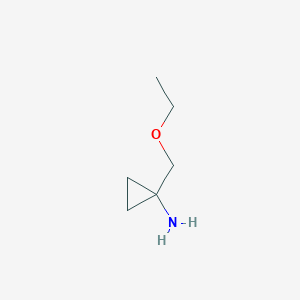
![4-[(3R)-piperidine-3-carbonyl]morpholine hydrochloride](/img/structure/B13466447.png)
![(4-Amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B13466449.png)


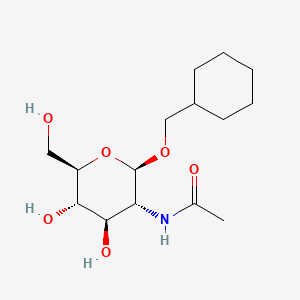
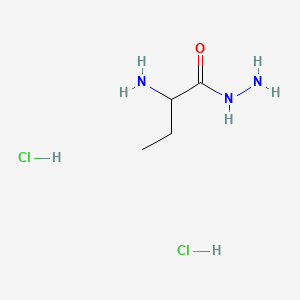
amine hydrochloride](/img/structure/B13466472.png)
